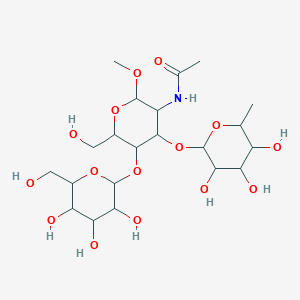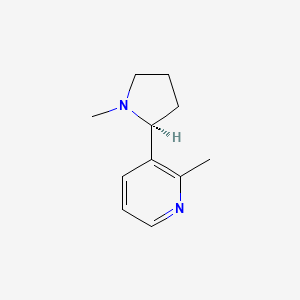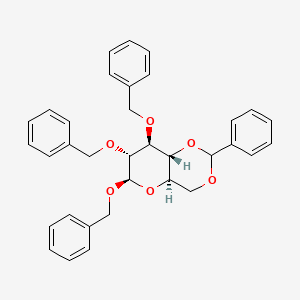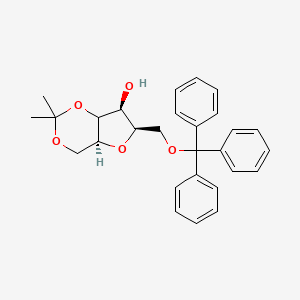
Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside” is a compound that is useful in organic synthesis . It’s a specialty product often used in proteomics research .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It’s soluble in dichloromethane, ethyl acetate, and water . The melting point is 84-86°C . The molecular weight is 704.87 .properties
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside can be achieved through a multi-step process involving protection, activation, and coupling reactions.", "Starting Materials": [ "Ethyl β-D-galactopyranoside", "4-methoxybenzyl alcohol", "Thionyl chloride", "Triethylamine", "Tetra-n-butylammonium fluoride", "Silver trifluoromethanesulfonate", "Diisopropylethylamine", "2,2'-Dipyridyl disulfide", "N,N-Diisopropylethylamine", "Ethyl bromoacetate", "Sodium hydride", "Methanol", "Chloroacetyl chloride", "Sodium methoxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrogen sulfide", "Methanol" ], "Reaction": [ "Protection of the hydroxyl group of Ethyl β-D-galactopyranoside with 4-methoxybenzyl alcohol using thionyl chloride and triethylamine to obtain Ethyl 4-O-methoxybenzyl-β-D-galactopyranoside", "Activation of the 4-OH group of Ethyl 4-O-methoxybenzyl-β-D-galactopyranoside with tetra-n-butylammonium fluoride and silver trifluoromethanesulfonate to obtain Ethyl 4-O-trifluoromethanesulfonyloxybenzyl-β-D-galactopyranoside", "Coupling of Ethyl 4-O-trifluoromethanesulfonyloxybenzyl-β-D-galactopyranoside with 2,2'-dipyridyl disulfide using diisopropylethylamine to obtain Ethyl 4-O-(2-pyridyldithio)benzyl-β-D-galactopyranoside", "Deprotection of the 4-OH group of Ethyl 4-O-(2-pyridyldithio)benzyl-β-D-galactopyranoside using N,N-diisopropylethylamine and hydrogen sulfide to obtain Ethyl 4-O-(2-hydroxyethyl)benzyl-β-D-galactopyranoside", "Acetylation of the 4-OH group of Ethyl 4-O-(2-hydroxyethyl)benzyl-β-D-galactopyranoside using chloroacetyl chloride and sodium methoxide in methanol to obtain Ethyl 4-O-(2-acetamidoethyl)benzyl-β-D-galactopyranoside", "Bromination of the ethyl ester group of Ethyl 4-O-(2-acetamidoethyl)benzyl-β-D-galactopyranoside using sodium hydride and ethyl bromoacetate in methanol to obtain Ethyl 4-O-(2-acetamidoethyl)-2-bromoethylbenzyl-β-D-galactopyranoside", "Coupling of Ethyl 4-O-(2-acetamidoethyl)-2-bromoethylbenzyl-β-D-galactopyranoside with thiogalactose using pyridine and silver trifluoromethanesulfonate to obtain Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside" ] } | |
CAS RN |
1434145-36-4 |
Product Name |
Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside |
Molecular Formula |
C₄₀H₄₈O₉S |
Molecular Weight |
704.87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1139682.png)


![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)



